Somatostatin-14 (3-14)
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Overview
Description
Somatostatin-14 (3-14) is a peptide hormone that consists of 14 amino acids. It is a shorter form of somatostatin, which is a regulatory peptide hormone involved in various physiological processes. Somatostatin-14 (3-14) is known for its inhibitory effects on the secretion of several other hormones, including growth hormone, insulin, and glucagon. It plays a crucial role in the regulation of the endocrine system and affects neurotransmission and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Somatostatin-14 (3-14) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In industrial settings, somatostatin-14 (3-14) is produced using recombinant DNA technology. This involves inserting the gene encoding somatostatin-14 (3-14) into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then harvested, purified, and subjected to quality control measures to ensure its purity and activity .
Chemical Reactions Analysis
Types of Reactions: Somatostatin-14 (3-14) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or specificity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used to introduce disulfide bonds between cysteine residues, stabilizing the peptide’s structure.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bonds, allowing for further modifications.
Substitution: Amino acid substitution can be achieved using specific reagents and conditions to replace one amino acid with another, altering the peptide’s properties
Major Products Formed: The major products formed from these reactions include modified versions of somatostatin-14 (3-14) with enhanced stability, activity, or specificity. These modifications can improve the peptide’s therapeutic potential and reduce its degradation in biological systems .
Scientific Research Applications
Somatostatin-14 (3-14) has a wide range of scientific research applications, including:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: It serves as a tool for investigating the regulation of hormone secretion and the role of peptide hormones in cellular signaling.
Medicine: Somatostatin-14 (3-14) is used in the development of diagnostic and therapeutic agents for conditions such as acromegaly, neuroendocrine tumors, and gastrointestinal disorders.
Industry: It is employed in the production of somatostatin analogs and other peptide-based therapeutics
Mechanism of Action
Somatostatin-14 (3-14) exerts its effects by binding to specific somatostatin receptors (SSTRs) on the surface of target cells. These receptors are G-protein-coupled receptors that inhibit adenylyl cyclase upon activation. This leads to a decrease in intracellular cyclic AMP levels and calcium ion concentrations, ultimately inhibiting the secretion of various hormones. The peptide also affects exocytosis and other cellular processes through receptor-linked distal effects .
Comparison with Similar Compounds
Somatostatin-28: A longer form of somatostatin with 28 amino acids, which has similar inhibitory effects on hormone secretion but differs in its tissue distribution and receptor affinity.
Octreotide: A synthetic analog of somatostatin with a longer half-life and enhanced stability, used clinically to treat acromegaly and neuroendocrine tumors.
Lanreotide: Another synthetic analog with similar applications to octreotide but with different pharmacokinetic properties .
Uniqueness of Somatostatin-14 (3-14): Somatostatin-14 (3-14) is unique due to its shorter peptide sequence, which allows for rapid and specific inhibition of hormone secretion. Its smaller size also makes it a valuable tool for studying peptide-receptor interactions and developing targeted therapies .
Properties
Molecular Formula |
C71H96N16O17S2 |
---|---|
Molecular Weight |
1509.8 g/mol |
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-amino-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C71H96N16O17S2/c1-39(89)58-69(101)83-52(32-43-22-10-5-11-23-43)67(99)87-59(40(2)90)70(102)84-55(36-88)68(100)85-56(71(103)104)38-106-105-37-46(74)60(92)77-48(26-14-16-28-72)61(93)82-54(34-57(75)91)66(98)80-50(30-41-18-6-3-7-19-41)63(95)79-51(31-42-20-8-4-9-21-42)64(96)81-53(33-44-35-76-47-25-13-12-24-45(44)47)65(97)78-49(62(94)86-58)27-15-17-29-73/h3-13,18-25,35,39-40,46,48-56,58-59,76,88-90H,14-17,26-34,36-38,72-74H2,1-2H3,(H2,75,91)(H,77,92)(H,78,97)(H,79,95)(H,80,98)(H,81,96)(H,82,93)(H,83,101)(H,84,102)(H,85,100)(H,86,94)(H,87,99)(H,103,104)/t39-,40-,46+,48+,49+,50+,51+,52+,53+,54+,55+,56+,58+,59+/m1/s1 |
InChI Key |
HUGAAIZUHOUHDU-YINLBSEASA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |
Origin of Product |
United States |
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